2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide
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Overview
Description
2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide is an organic compound with a complex structure, featuring a brominated phenoxy group and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide typically involves multiple steps. One common method starts with the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-(4-bromo-3-methylphenoxy)acetyl chloride. Finally, the acetyl chloride derivative is reacted with cyclohexylamine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized derivatives, potentially introducing new functional groups.
Reduction: Formation of reduced derivatives, often simplifying the molecular structure.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The brominated phenoxy group can engage in halogen bonding with biological targets, while the cyclohexylacetamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3-methylphenoxy)-N-cyclooctylacetamide: Similar structure but with a cyclooctyl group instead of a cyclohexyl group.
2-(4-bromo-3-methylphenoxy)-N-(4-chlorobenzyl)acetamide: Contains a chlorobenzyl group instead of a cyclohexyl group.
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide is unique due to its specific combination of a brominated phenoxy group and a cyclohexylacetamide moiety. This combination imparts distinct physicochemical properties, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-11-9-13(7-8-14(11)16)19-10-15(18)17-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGKRNRCNGHDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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